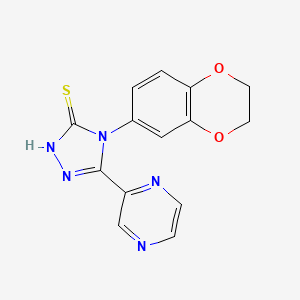

![molecular formula C18H21ClN6 B5701882 1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)

1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including condensation, cyclization, and functionalization reactions. Gregg et al. (2007) described a combinatorial synthesis approach for generating a library of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides, highlighting the versatility of this scaffold for rapid library generation (Gregg et al., 2007). This method includes the synthesis of activated p-nitrophenyl esters followed by scavenging of the p-nitrophenol leaving group, demonstrating the compound's capacity for structural diversification.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively studied, revealing insights into their hydrogen bonding patterns and crystal structures. For instance, Trilleras et al. (2008) investigated the anhydrous versus hydrated forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, showing differences in hydrogen bonding and molecular conformations between the hydrated and anhydrous forms (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions that enable the synthesis of a wide range of derivatives. El-Sayed et al. (2021) reported the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate to yield new pyrano[2,3-d]pyrimidine derivatives, demonstrating the compound's reactivity and potential for generating diverse chemical structures (El‐Sayed et al., 2021).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and crystallinity, play a crucial role in their application as pharmaceutical agents. Baraldi et al. (2012) addressed the issue of low water solubility by functionalizing the C(5) position with a salifiable moiety, improving solubility at physiological pH and demonstrating the importance of physical property optimization in drug development (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidines, including their reactivity and interaction with biological targets, are key to their potential therapeutic applications. He et al. (2020) synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity, providing insights into their interactions with plasma proteins and highlighting their pharmacological potential (He et al., 2020).

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6/c1-2-23-7-9-24(10-8-23)17-15-11-22-25(18(15)21-13-20-17)12-14-5-3-4-6-16(14)19/h3-6,11,13H,2,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKNTWHKZYGRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)

![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)

![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)

![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)

![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)

![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)

![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)

![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)